Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Description
tert-Butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two hydroxyl groups on a propane backbone. Its molecular formula is C₈H₁₇NO₄, with a molecular weight of 191.22 g/mol . The compound is synthesized via the reaction of 1-aminopropane-2,3-diol (a vicinal diol) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine, typically in methanol or dichloromethane . Key physical properties include a melting point of 60–63°C, a density of 1.136 g/cm³, and a boiling point of 361.6°C at atmospheric pressure . The Boc group enhances stability and solubility in organic solvents, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for post-column infusion experiments in mass spectrometry .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148983-23-7 | |
| Record name | tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of (R)-3-Amino-1,2-Propanediol
The most common laboratory method involves the reaction of (R)-3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The process proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of Boc anhydride, forming a stable carbamate bond.
Typical Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or methanol
-
Base: Triethylamine (TEA, 1.2 equiv)
-
Temperature: 0–5°C (initial), then room temperature
-
Time: 4–6 hours
-
Yield: 78–85% after purification
The stereochemical integrity of the starting diol is preserved due to the mild reaction conditions, with no observed racemization at the C2 position. Excess Boc anhydride (1.5 equiv) ensures complete conversion, while TEA neutralizes the generated carbonic acid.
Reaction Optimization Strategies
Key parameters influencing yield and purity include:
Temperature Control:
Maintaining subambient temperatures during reagent addition minimizes side reactions such as over-Boc protection or solvent adduct formation. A study comparing 0°C vs. 25°C reactions showed a 12% yield improvement under cooled conditions.
Solvent Selection:
Polar aprotic solvents enhance reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 4.5 | 82 |
| THF | 7.58 | 6.0 | 75 |
| Acetonitrile | 37.5 | 3.2 | 85 |
Acetonitrile’s high polarity facilitates better reagent solvation, though it requires careful moisture control.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow technology to address scalability challenges:
Process Characteristics:
-
Reactor Type: Microfluidic tubular reactor
-
Flow Rate: 15 mL/min
-
Residence Time: 8.2 minutes
-
Productivity: 2.3 kg/day
-
Purity: >99.5% by HPLC
This method reduces thermal gradients compared to batch reactors, enabling precise control over exothermic Boc protection steps. Automated pH monitoring ensures optimal base stoichiometry throughout the reaction.
Catalytic Innovations
Recent advances utilize immobilized lipase catalysts for enantioselective synthesis:
Catalyst: Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica
Substrate: Racemic 3-amino-1,2-propanediol
Conversion: 92% (R-isomer)
ee: >99%
The enzymatic approach eliminates chiral resolution steps, though it requires specialized equipment for large-scale biocatalysis.
Alternative Synthetic Routes
Chiral Resolution of Racemic Mixtures
When starting with (±)-3-amino-1,2-propanediol, diastereomeric salt formation enables optical resolution:
Resolution Agent: L-(+)-Tartaric acid (1.0 equiv)
Solvent: Ethanol/water (7:3 v/v)
Recovery: 68% (R-isomer)
Purity: 98.5% after two recrystallizations
This method remains cost-effective for small batches but suffers from lower overall yields compared to asymmetric synthesis.
Solid-Phase Synthesis
A novel microwave-assisted protocol uses Wang resin-bound intermediates:
-
Resin activation with Boc-glycine
-
Coupling with (R)-3-amino-1,2-propanediol using HBTU/HOBt
-
Cleavage with TFA/DCM (95:5)
Cycle Time: 2.8 hours
Purity: 97%
While suitable for combinatorial libraries, this method’s scalability is limited by resin loading capacities.
Purification and Characterization
Column Chromatography
Silica gel chromatography remains the gold standard for laboratory purification:
Eluent System: Ethyl acetate/hexane gradient (30% → 70% EtOAc)
Rf: 0.42 (50% EtOAc)
Recovery: 89–92%
High-performance liquid chromatography (HPLC) methods provide rapid purity assessment:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (250 mm) | MeCN/H2O (65:35) | 8.7 |
Recrystallization Techniques
Industrial-scale purification employs solvent/non-solvent pairs:
Optimal Conditions:
-
Solvent: Ethanol
-
Non-Solvent: Water (4:1 ratio)
-
Crystal Size: 50–100 μm
-
Purity: 99.8%
Differential scanning calorimetry (DSC) confirms crystalline structure with a sharp melting endotherm at 60–63°C.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of tosylates or mesylates, which can be further transformed into other functional groups.
Scientific Research Applications
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The compound can be deprotected under mild acidic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
- CAS No.: 148983-25-9
- Molecular Formula: C₈H₁₇NO₄ (same as R-isomer)
- Key Difference: The stereochemistry at the C2 position (S-configuration instead of R) alters hydrogen-bonding patterns and crystal packing.
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate
tert-Butyl ((2R,3S)-3,4-dihydroxy-1-phenylbutan-2-yl)carbamate (5a)
- CAS No.: Not specified
- Molecular Formula: C₁₅H₂₁NO₄
- Key Difference : Incorporates a phenyl group and an additional hydroxyl group, enhancing lipophilicity and enabling applications in asymmetric catalysis. Reported yield: 84% via column chromatography .
Functionalized Derivatives
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- CAS No.: Not provided
- Molecular Formula : C₁₈H₂₁ClN₂O₄
- Key Features: Contains a naphthoquinone moiety, enabling π-π stacking interactions. Exhibits antimalarial, anticancer, and CDC25 phosphatase inhibitory activities due to its redox-active quinone group .
tert-Butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate (CID 104437699)
- Molecular Formula : C₁₀H₂₂N₂O₄
- Key Features: An ethylamino linker increases molecular flexibility and hydrogen-bonding capacity. Predicted to form extended hydrogen-bonded networks in the solid state .
Biological Activity
Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chemical compound that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a dihydroxypropyl substituent. Its molecular formula is CHNO with a molar mass of 215.31 g/mol. The compound is typically a white to light-yellow crystalline solid, exhibiting stability under various chemical conditions.
The biological activity of this compound is primarily attributed to its role as a protected amine. The carbamate group serves as a protecting group for amines during chemical synthesis, facilitating the formation of more complex molecules. Although specific biological targets are not extensively documented, its structural features suggest potential interactions with biological macromolecules.
Applications in Research and Medicine
- Organic Synthesis : The compound acts as a versatile building block in the synthesis of biologically active molecules. It can undergo various reactions such as oxidation, reduction, and substitution.
- Pharmaceutical Development : Its derivatives are being explored for their pharmacological effects, particularly in drug discovery efforts targeting various diseases.
- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme interactions and other biological processes.
Biological Activity and Case Studies
Recent studies have highlighted the potential biological activities of this compound:
- Antitubercular Activity : Similar carbamate derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis (Mtb). For example, compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 1.25 µg/mL to 10 µg/mL against Mtb strains .
- Cytotoxicity Studies : Research indicates that certain carbamates demonstrate moderate cytotoxicity against cancer cell lines such as A549 (lung cancer). The structure-activity relationship suggests that modifications to the phenyl ring can enhance or diminish this activity .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with similar compounds based on their biological activities:
| Compound Name | CAS Number | Biological Activity | MIC (µg/mL) | Unique Features |
|---|---|---|---|---|
| This compound | 137618-48-5 | Potential antitubercular | Not specified | Protected amine |
| Tert-butyl carbamate | 96-24-2 | General use in synthesis | Not applicable | Simpler structure |
| Benzyl carbamate | 134-00-5 | Moderate cytotoxicity | 25 | Different steric properties |
| Methyl carbamate | 96-57-1 | Low inhibitory activity | 50 | Smaller protecting group |
Research Findings
- Synthesis Methods : The synthesis typically involves the reaction of tert-butyl carbamate with (±)-3-amino-1,2-propanediol in the presence of bases like triethylamine under anhydrous conditions to prevent hydrolysis .
- Enzymatic Kinetic Resolution : The compound has been utilized in lipase-catalyzed transesterification reactions leading to optically pure enantiomers with high enantioselectivity (E > 200), showcasing its importance in chiral synthesis.
- Stability and Reactivity : Environmental factors such as pH and temperature can influence the efficacy and stability of the compound during reactions, highlighting the need for controlled conditions in experimental setups.
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate with high purity?
The synthesis typically involves reacting tert-butyl chloroformate with a chiral 2,3-dihydroxypropylamine derivative under basic conditions (e.g., triethylamine). Critical factors include:
- Temperature control : Maintaining 0–5°C during the reaction minimizes side products like over-alkylation .
- Solvent choice : Dichloromethane or acetonitrile improves solubility and reaction kinetics .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity .
Q. How does the (2R)-stereochemistry influence the compound’s reactivity in protecting group strategies?
The (2R)-configuration stabilizes transition states in stereoselective reactions. For example, the dihydroxypropyl group’s spatial arrangement facilitates hydrogen bonding with nucleophiles, enhancing regioselectivity in peptide coupling or glycosylation reactions .
Q. What methods are used to confirm the compound’s solubility and stability in aqueous solutions?
- Solubility : Measured via shake-flask method in buffers (pH 2–12) and polar solvents (e.g., DMSO, methanol). The two hydroxyl groups increase water solubility compared to non-hydroxylated carbamates .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring reveal susceptibility to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:
- Stereochemical impurities : Chiral HPLC or NMR (e.g., Mosher’s analysis) ensures enantiopurity .
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding kinetics. Standardized protocols (e.g., IC50 under fixed buffer conditions) are critical .
Q. What strategies optimize the compound’s diastereoselectivity in multicomponent reactions?
- Catalytic asymmetric synthesis : Chiral catalysts like Jacobsen’s Co(III)-salen complexes induce >90% enantiomeric excess in cyclopropanation or epoxidation reactions .
- Solvent effects : Polar aprotic solvents (e.g., THF) favor syn-addition pathways, while non-polar solvents (toluene) enhance anti-selectivity .
Q. How does hydrogen bonding by the dihydroxypropyl group impact its role in enzyme inhibition?
Molecular dynamics simulations reveal that the hydroxyl groups form stable hydrogen bonds with catalytic residues (e.g., Tyr or Asp in hydrolases). This interaction disrupts substrate binding, as shown in CDC25 phosphatase inhibition studies (Ki = 2.3 µM) .
Q. What experimental designs mitigate degradation during long-term storage?
- Storage conditions : Argon-filled amber vials at –20°C reduce oxidation and hydrolysis .
- Stabilizers : Co-formulation with 1% w/v trehalose or mannitol prevents aggregation in lyophilized forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
